Cas no 59467-96-8 (Midazolam hydrochloride)

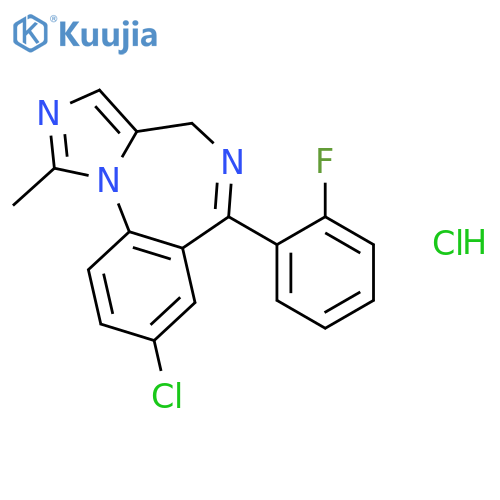

Midazolam hydrochloride structure

商品名:Midazolam hydrochloride

Midazolam hydrochloride 化学的及び物理的性質

名前と識別子

-

- Midazolam hydrochloride

- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5a][1,4]benzodiazepine hydrochloride

- 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine,hydrochloride

- 003

- EINECS 261-776-6

- Hypnovel

- Midazolam (hydrochloride)

- Midazolam Hcl

- Ro 21-3981

- Rocam

- UNII-W7TTW573JJ

- D00696

- MIDAZOLAM HYDROCHLORIDE CIV [USP-RS]

- Hydrochloride, Midazolam

- NCGC00168254-01

- CAS-59467-96-8

- SEIZALAM

- MLS001401415

- MIDAZOLAM HYDROCHLORIDE [MART.]

- Midazolam.HCl

- Ro 21-3981/003

- HY-B0676A

- BCP15579

- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine monohydrochloride

- MIDAZOLAM HYDROCHLORIDE [ORANGE BOOK]

- DTXSID8047846

- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine hydrochloride

- NSC 751451

- AKOS024457308

- CHEBI:6932

- NS00088000

- 4H-Imidazo[1,5a][1,4]benzodiazepine, 8-chloro-6-(2-fluorophenyl)-1-methyl-, hydrochloride

- Midazolam hydrochloride [USAN]

- Ro-213981001

- 8-Chloro-6-(O-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine monohydrochloride

- Tox21_112613

- Versed (TN)

- 4H-Imidazo(1,5-a)(1,4)benzodiazepine, 8-chloro-6-(2-fluorophenyl)-1-methyl-, monohydrochloride

- MIDAZOLAM HYDROCHLORIDE (MART.)

- Versed hydrochloride

- CHEMBL1200420

- Midazolam in Sodium Chloride

- NCGC00168254-02

- 8-Chloro-6-(2-fluorophenyl)-1-Methyl-4H-Imidazo(1,5a)(1,4)Benzodiazepine

- 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine;hydrochloride

- Ro-21-3981/003

- SHP615

- MIDOZALAM HYDROCHLORIDE

- 59467-96-8

- midazoalm

- SCHEMBL41265

- MIDAZOLAM HYDROCHLORIDE CIV (USP-RS)

- Hypnovel hydrochloride

- NSC751451

- Q27292444

- 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine hydrochloride

- CCG-100983

- MIDAZOLAM HYDROCHLORIDE [WHO-DD]

- MIDAZOLAM HYDROCHLORIDE [MI]

- MIDAZOLAM HYDROCHLORIDE [HSDB]

- Midazolam hydrochloride (USAN)

- NSC-751451

- Tox21_112613_1

- Versed

- MIDAZOLAM HYDROCHLORIDE [VANDF]

- Midazolam hydrochloride preservative free

- MIDAZOLAM HYDROCHLORIDE (AUTOINJECTOR)

- NC00233

- SHP-615

- Midazolam hydrochloride civ

- MFCD00864445

- SMR000469160

- DTXCID8027824

- 4H-Imidazo(1,5-a)(1,4)benzodiazepine, 8-chloro-6-(2-fluorophenyl)-1-methyl-, hydrochloride

- 8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine monohydrochloride

- W7TTW573JJ

-

- MDL: MFCD01721980

- インチ: InChI=1S/C18H13ClFN3.ClH/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;/h2-9H,10H2,1H3;1H

- InChIKey: PLYSCVSCYOQVRP-UHFFFAOYSA-N

- ほほえんだ: CC1=NC=C2CN=C(C3=CC=CC=C3F)C4=C(C=CC(=C4)Cl)N12.Cl

計算された属性

- せいみつぶんしりょう: 361.05500

- どういたいしつりょう: 361.055

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 1

- 複雑さ: 471

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.2A^2

じっけんとくせい

- ふってん: 496.9 °C at 760 mmHg

- フラッシュポイント: 496.9 °C at 760 mmHg

- PSA: 30.18000

- LogP: 4.56180

Midazolam hydrochloride セキュリティ情報

- 危険物輸送番号:UN 3249

- RTECS番号:NI2922250

- 危険レベル:6.1(b)

- 危険レベル:6.1(b)

- 包装グループ:III

- 包装カテゴリ:III

- ちょぞうじょうけん:2-8°C

- セキュリティ用語:6.1(b)

- 包装等級:III

Midazolam hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | M-5441-50 mg |

Midazolam hydrochloride |

59467-96-8 | 50mg |

$100.00 | 2023-01-04 | ||

| Biosynth | M-5441-250 mg |

Midazolam hydrochloride |

59467-96-8 | 250MG |

$300.00 | 2023-01-04 | ||

| Biosynth | M-5441-25 mg |

Midazolam hydrochloride |

59467-96-8 | 25mg |

$65.00 | 2023-01-04 | ||

| Biosynth | M-5441-100 mg |

Midazolam hydrochloride |

59467-96-8 | 100MG |

$160.00 | 2023-01-04 | ||

| Biosynth | M-5441-500 mg |

Midazolam hydrochloride |

59467-96-8 | 500MG |

$400.00 | 2023-01-04 |

Midazolam hydrochloride 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

59467-96-8 (Midazolam hydrochloride) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量